molecular formula C25H32N4O6S B2446737 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 921096-03-9

4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2446737
CAS No.: 921096-03-9
M. Wt: 516.61
InChI Key: FGTMSZYENCCFRE-UHFFFAOYSA-N
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Description

4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound featuring a sulfamoyl group, an oxadiazole ring, and a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl moiety can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is typically introduced by reacting the intermediate with dibutylamine and a sulfonyl chloride derivative under basic conditions.

    Final Coupling: The final step involves coupling the oxadiazole intermediate with the benzamide derivative, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the nitro groups (if present in derivatives), typically using reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides are typical.

    Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts catalysts are often employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and functionalized aromatic systems.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial, antifungal, or anticancer activities, due to the presence of the oxadiazole ring and the sulfamoyl group.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate, particularly in the development of new therapeutic agents targeting specific enzymes or receptors.

Industry

Industrially, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can act as a bioisostere for amides, potentially altering the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-(Dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-triazol-2-yl]benzamide: Contains a triazole ring, offering different electronic properties and reactivity.

Uniqueness

The uniqueness of 4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its combination of a sulfamoyl group and an oxadiazole ring, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-(dibutylsulfamoyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6S/c1-5-7-15-29(16-8-6-2)36(31,32)20-12-9-18(10-13-20)23(30)26-25-28-27-24(35-25)19-11-14-21(33-3)22(17-19)34-4/h9-14,17H,5-8,15-16H2,1-4H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTMSZYENCCFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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